molecular formula C38H63F3O6Si2 B11833106 (Z)-isopropyl 7-((1R,2R,3R,5S)-3-((triethylsilyl)oxy)-2-((R,E)-3-((triethylsilyl)oxy)-4-(3-(trifluoro methyl)phenoxy)but-1-en-1-yl)-5-hydroxycyclopentyl)hept-5-enoate

(Z)-isopropyl 7-((1R,2R,3R,5S)-3-((triethylsilyl)oxy)-2-((R,E)-3-((triethylsilyl)oxy)-4-(3-(trifluoro methyl)phenoxy)but-1-en-1-yl)-5-hydroxycyclopentyl)hept-5-enoate

Cat. No.: B11833106
M. Wt: 729.1 g/mol
InChI Key: YZAVWZMIFLUICT-XKZSPLEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-isopropyl 7-((1R,2R,3R,5S)-3-((triethylsilyl)oxy)-2-((R,E)-3-((triethylsilyl)oxy)-4-(3-(trifluoro methyl)phenoxy)but-1-en-1-yl)-5-hydroxycyclopentyl)hept-5-enoate is a useful research compound. Its molecular formula is C38H63F3O6Si2 and its molecular weight is 729.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H63F3O6Si2

Molecular Weight

729.1 g/mol

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-triethylsilyloxy-2-[(E,3R)-3-triethylsilyloxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C38H63F3O6Si2/c1-9-48(10-2,11-3)46-32(28-44-31-21-19-20-30(26-31)38(39,40)41)24-25-34-33(22-17-15-16-18-23-37(43)45-29(7)8)35(42)27-36(34)47-49(12-4,13-5)14-6/h15,17,19-21,24-26,29,32-36,42H,9-14,16,18,22-23,27-28H2,1-8H3/b17-15-,25-24+/t32-,33-,34-,35+,36-/m1/s1

InChI Key

YZAVWZMIFLUICT-XKZSPLEGSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1C[C@@H]([C@@H]([C@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O[Si](CC)(CC)CC)C/C=C\CCCC(=O)OC(C)C)O

Canonical SMILES

CC[Si](CC)(CC)OC1CC(C(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O[Si](CC)(CC)CC)CC=CCCCC(=O)OC(C)C)O

Origin of Product

United States

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